methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate

Medicinal Chemistry β-Amino Acid Esters Furan Derivatives

Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate (CAS 100132-38-5), also indexed as β-furfurylamino-isobutyric acid methyl ester, is a synthetic furan-containing β-amino acid ester with the molecular formula C₁₀H₁₅NO₃ and a molecular weight of 197.23 g/mol. The compound incorporates a furan-2-yl ring linked via a methyleneamino (–CH₂–NH–) spacer to a branched 2-methylpropanoate methyl ester backbone, represented by the SMILES notation COC(=O)C(C)CNCC1=CC=CO1.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
CAS No. 100132-38-5
Cat. No. B6352600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate
CAS100132-38-5
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCC(CNCC1=CC=CO1)C(=O)OC
InChIInChI=1S/C10H15NO3/c1-8(10(12)13-2)6-11-7-9-4-3-5-14-9/h3-5,8,11H,6-7H2,1-2H3
InChIKeyXMSDLDSGTVGIEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate (CAS 100132-38-5): Structural Identity & Procurement Baseline


Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate (CAS 100132-38-5), also indexed as β-furfurylamino-isobutyric acid methyl ester, is a synthetic furan-containing β-amino acid ester with the molecular formula C₁₀H₁₅NO₃ and a molecular weight of 197.23 g/mol . The compound incorporates a furan-2-yl ring linked via a methyleneamino (–CH₂–NH–) spacer to a branched 2-methylpropanoate methyl ester backbone, represented by the SMILES notation COC(=O)C(C)CNCC1=CC=CO1 . Typical commercial specifications include a purity of ≥95% (up to 98% from select suppliers), and the compound is classified with GHS07 hazard pictograms (H302, H315, H319, H335) . It is primarily offered in research-grade quantities (100 mg to 100 g) for use as a synthetic building block [1].

Why Simple Substitution with Unbranched Furan-2-ylmethyl β-Alanine Esters Is Inadequate for Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate


Within the family of N‑(furan‑2‑ylmethyl)‑β‑alaninate esters, the presence or absence of an α‑methyl branch on the propanoate backbone fundamentally alters both the chemical reactivity profile and the steric environment of the secondary amine [1]. The target compound (CAS 100132‑38‑5) bears a 2‑methyl substituent, which introduces a chiral center (racemic unless otherwise specified) and increases steric hindrance at the ester α‑carbon relative to the unbranched analog methyl 3‑((furan‑2‑ylmethyl)amino)propanoate (CAS 4063‑31‑4) . This structural feature modulates nucleophilicity of the amine, alters the compound‘s predicted pKa (7.62±0.29 vs. 7.62±0.19 for the unbranched analog), and shifts the boiling point from 263.5±25.0 °C (unbranched) to 274.0±25.0 °C (2‑methyl) . For procurement purposes, the branched scaffold enables synthetic routes inaccessible to the linear β‑alanine ester, particularly in enantioselective or diastereoselective transformations where α‑substitution is a prerequisite for chirality transfer [2].

Quantitative Differentiation Evidence for Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate Against Closest Analogs


Molecular Weight Differentiation: 197.23 vs. 183.20 g/mol Against the Unbranched Methyl Ester Analog

The target compound (CAS 100132-38-5) possesses a molecular weight of 197.23 g/mol due to the additional methyl substituent at the α-position of the propanoate chain, compared to 183.20 g/mol for the unbranched analog methyl 3-((furan-2-ylmethyl)amino)propanoate (CAS 4063-31-4) . This 14.03 g/mol mass difference (one CH₂ unit) is analytically distinguishable by LC–MS and affects both chromatographic retention time and physicochemical properties including boiling point (274.0±25.0 °C vs. 263.5±25.0 °C) .

Medicinal Chemistry β-Amino Acid Esters Furan Derivatives

Ester Substituent Impact on Boiling Point: Methyl Ester (274.0 °C) vs. Ethyl Ester Analog (Comparable C₁₀ Framework)

Despite sharing the same molecular formula (C₁₀H₁₅NO₃) and molecular weight (197.23 g/mol) with ethyl 3-((furan-2-ylmethyl)amino)propanoate (CAS 175203-83-5), the target compound‘s methyl ester substitution on a 2-methylpropanoate backbone confers a predicted boiling point of 274.0±25.0 °C, whereas the ethyl ester on a linear propanoate backbone lacks published experimental boiling point data but is expected to exhibit higher volatility . The target compound’s α-branched structure reduces conformational flexibility, potentially increasing the boiling point and altering distillation behavior relevant to large-scale purification [1].

Process Chemistry Purification Volatility

Commercial Purity Tiering: 98% (Leyan) vs. 95% (Standard Suppliers) for Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate

Commercial purity specifications for CAS 100132-38-5 vary by vendor: Leyan (Shanghai Haohong Biomedical) offers the compound at 98% purity, whereas Fluorochem and CymitQuimica supply it at 95.0% purity . For the closest unbranched comparator (CAS 4063-31-4), purity tiers are similarly 95%+ (Bide Pharmatech) to 98% (Chemsrc) . The availability of a 98% grade from Leyan for the target compound provides an analytical benchmark for impurity profiling, whereas the 95% grade remains the common denominator for cost-sensitive procurement .

Procurement Quality Assurance Analytical Chemistry

Predicted Acidity Constant (pKa): 7.62±0.29 for the Target Compound vs. Unbranched Furan-2-ylmethyl Amino Esters

The predicted pKa of the secondary amine in methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate is 7.62±0.29, compared to 7.62±0.19 for the structurally related unbranched analog methyl 3-((furan-2-ylmethyl)amino)propanoate (CAS 4063-31-4) . The broader uncertainty range (±0.29 vs. ±0.19) in the target compound’s prediction reflects the influence of the α-methyl group on the local electronic environment of the amine, though the central predicted values are effectively identical. The tert-butyl ester analog (CAS 1221341-58-7) introduces further steric bulk that would alter pKa and lipophilicity, though no published pKa data are available for this comparator .

Physicochemical Profiling Drug-Likeness Ionization State

Safety Profile Differentiation: GHS07 Hazard Classification for Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate

The target compound carries GHS07 classification with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This safety profile is shared with the unbranched analog methyl 3-((furan-2-ylmethyl)amino)propanoate (CAS 4063-31-4), which is also handled with protective equipment and stored at 2–8 °C under inert atmosphere . No acute toxicity LD₅₀ values are reported for either compound. The consistency in hazard classification between the branched and unbranched analogs means that existing safety protocols can be cross-applied, reducing the onboarding burden during procurement transitions .

Laboratory Safety Regulatory Compliance Handling Protocols

Availability of tert-Butyl Ester Conjugate: Facilitating Orthogonal Deprotection Strategies in Multi-Step Synthesis

The tert-butyl ester derivative tert-butyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate (CAS 1221341-58-7) is commercially available . This provides an orthogonal ester protecting group option (tert-butyl vs. methyl) within the identical 2-methyl branched scaffold, enabling acid-labile deprotection strategies without altering the stereoelectronic environment of the furan-2-ylmethylamine moiety. In contrast, the unbranched analog (CAS 4063-31-4) is predominantly available only as the methyl or ethyl ester, with no widely catalogued tert-butyl ester variant .

Solid-Phase Peptide Synthesis Protecting Group Strategy Medicinal Chemistry

Recommended Application Scenarios for Methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate Based on Quantitative Differentiation Evidence


Chiral Building Block for Enantioselective Synthesis of β-Amino Acid-Derived Pharmaceuticals

The α-methyl branch on the propanoate backbone establishes a stereogenic center, qualifying methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate as a racemic (or potentially enantioenriched) building block for asymmetric synthesis programs [1]. The commercially available 98% purity grade (Leyan) meets the stringent purity requirements for diastereoselective transformations where trace primary amine or furfural carryover would compromise enantiomeric excess . This scaffold is structurally analogous to β-aminoisobutyric acid esters used in the synthesis of angiotensin-converting enzyme (ACE) inhibitors and other peptidomimetic therapeutics.

Intermediate for Furan-Containing PROTAC Linker or Heterobifunctional Degrader Design

The furan-2-ylmethylamino motif provides a hydrogen-bond-capable secondary amine handle and a heteroaromatic ring suitable for π-stacking interactions with target proteins [1]. The methyl ester can be hydrolyzed to the free carboxylic acid for amide coupling, while the availability of the tert-butyl ester analog (CAS 1221341-58-7) enables orthogonal deprotection in PROTAC ternary complex assembly . The 14 g/mol mass differential vs. the unbranched analog (197.23 vs. 183.20 g/mol) provides an analytically distinguishable intermediate for LC–MS reaction monitoring .

Physicochemical Probe Compound for pKa and Ionization Studies of β-Amino Esters

With a predicted pKa of 7.62±0.29 for the secondary amine, methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate occupies a narrow ionization window near physiological pH, making it a candidate for pH-dependent partitioning or membrane permeability studies [1]. The broader uncertainty band (±0.29) relative to the unbranched analog (±0.19) reflects the steric and electronic influence of the α-methyl group, offering a comparative probe for structure–ionization relationship (SIR) models .

Synthetic Intermediate Requiring Distillation-Based Purification at Small Process Scale

The predicted boiling point of 274.0±25.0 °C for the target compound is higher than that of the unbranched analog (263.5±25.0 °C), suggesting reduced volatility that may simplify fractional distillation at reduced pressure [1]. When coupled with the 95.0–98% commercial purity range, this property supports use as an intermediate in reaction sequences where residual solvent or volatile impurities must be removed prior to the next synthetic step .

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